N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide, commonly known as BIA 10-2474, is a small molecule inhibitor that has been studied for its potential therapeutic use in treating neurological disorders such as chronic pain and epilepsy. The compound was first synthesized in 2012 by the French pharmaceutical company Biotrial, and has since gained attention due to its unique structure and mechanism of action.
Mécanisme D'action
BIA 10-2474 works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the brain. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the brain, which can reduce pain and seizures. By inhibiting FAAH, BIA 10-2474 increases the levels of endocannabinoids in the brain, which can enhance their therapeutic effects.
Biochemical and Physiological Effects:
BIA 10-2474 has been shown to increase the levels of endocannabinoids in the brain, which can reduce pain and seizures. The compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects. However, the exact biochemical and physiological effects of BIA 10-2474 are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
BIA 10-2474 has several advantages for lab experiments, including its high purity and specificity for FAAH inhibition. However, the compound has also been shown to have some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider these factors when designing experiments using BIA 10-2474.
Orientations Futures
There are several future directions for research on BIA 10-2474, including:
1. Further studies on the biochemical and physiological effects of the compound, including its effects on other enzymes and receptors in the brain.
2. Development of more specific and potent FAAH inhibitors for therapeutic use.
3. Studies on the potential use of BIA 10-2474 in combination with other drugs for the treatment of neurological disorders.
4. Investigation of the potential toxicity and safety concerns associated with the use of BIA 10-2474.
5. Studies on the potential use of BIA 10-2474 in other therapeutic areas, such as cancer and inflammation.
In conclusion, BIA 10-2474 is a small molecule inhibitor that has shown potential for therapeutic use in treating neurological disorders such as chronic pain and epilepsy. The compound works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the brain. While there are still some limitations and safety concerns associated with the use of BIA 10-2474, further research in this area has the potential to lead to the development of new and effective treatments for these debilitating conditions.
Méthodes De Synthèse
The synthesis of BIA 10-2474 involves several steps, including the reaction of piperidine with bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, followed by acetylation with acetic anhydride. The resulting compound is then reacted with N-(tert-butoxycarbonyl)-L-valine methyl ester to form the final product. This synthesis method has been optimized to produce high yields of BIA 10-2474 with high purity.
Applications De Recherche Scientifique
BIA 10-2474 has been studied extensively for its potential therapeutic use in treating neurological disorders, particularly chronic pain and epilepsy. The compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. By inhibiting FAAH, BIA 10-2474 increases the levels of endocannabinoids in the brain, which can reduce pain and seizures.
Propriétés
IUPAC Name |
N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-11(19)17-15-4-6-18(7-5-15)16(20)10-14-9-12-2-3-13(14)8-12/h12-15H,2-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJOYNFANVTRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)CC2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.